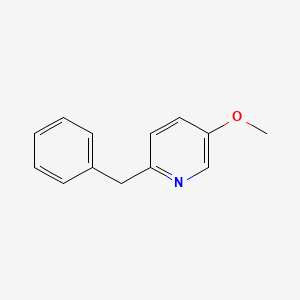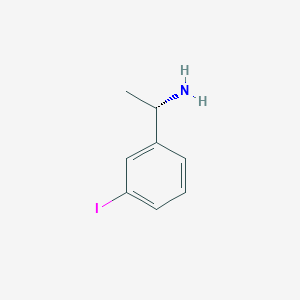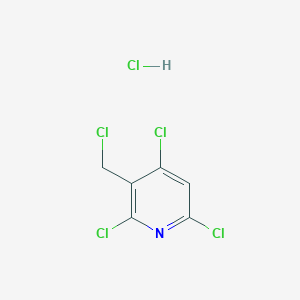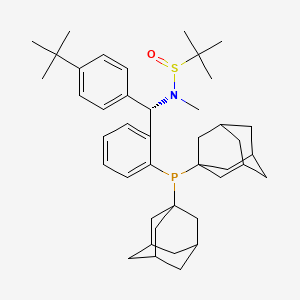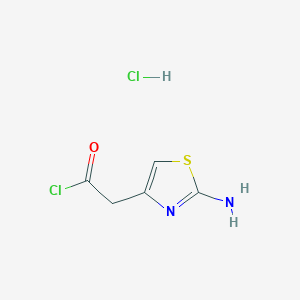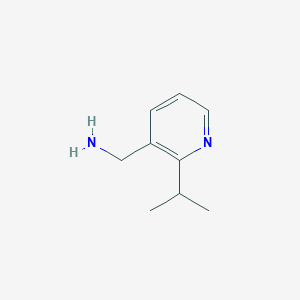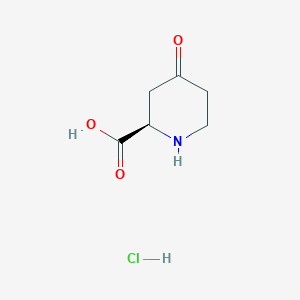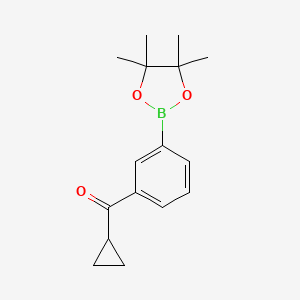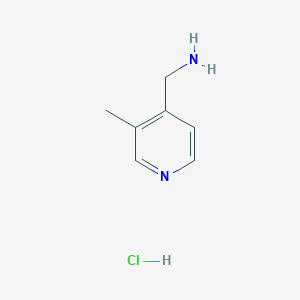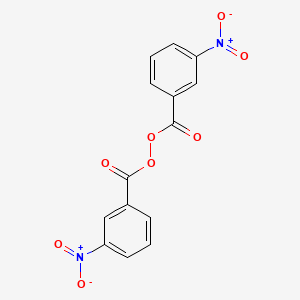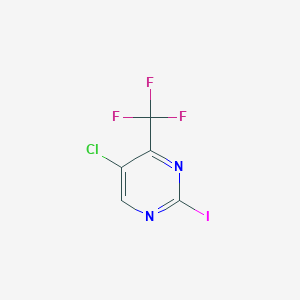
5-Chloro-2-iodo-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-iodo-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with chlorine, iodine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodo-4-(trifluoromethyl)pyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the sequential halogenation of 4-(trifluoromethyl)pyrimidine. The process begins with the chlorination of 4-(trifluoromethyl)pyrimidine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This is followed by iodination using iodine or an iodine-containing reagent under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the halogenation reactions. The industrial process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-iodo-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Coupling Reactions: Reagents include palladium catalysts and boronic acids or esters. Conditions involve the use of a base and an inert atmosphere.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine or iodine atoms.
Coupling Reactions: Products include biaryl compounds or other complex structures formed through carbon-carbon bond formation.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound, depending on the specific reaction.
Scientific Research Applications
5-Chloro-2-iodo-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodo-4-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties. The halogen atoms can participate in halogen bonding, affecting the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Iodo-4-(trifluoromethyl)pyrimidine
- 5-Bromo-2-iodo-4-(trifluoromethyl)pyrimidine
Uniqueness
5-Chloro-2-iodo-4-(trifluoromethyl)pyrimidine is unique due to the presence of both chlorine and iodine atoms on the pyrimidine ring, along with the trifluoromethyl group. This combination of substituents imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C5HClF3IN2 |
|---|---|
Molecular Weight |
308.43 g/mol |
IUPAC Name |
5-chloro-2-iodo-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5HClF3IN2/c6-2-1-11-4(10)12-3(2)5(7,8)9/h1H |
InChI Key |
IDIRZOBPXFDMAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)I)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B15330202.png)
![Benzo[d]thiazol-2-ylmethyl cinnamate](/img/structure/B15330204.png)
